molecular formula C7H4BrN3O2 B049762 6-Bromo-4-nitro-1H-indazole CAS No. 885518-46-7

6-Bromo-4-nitro-1H-indazole

Cat. No. B049762
CAS RN: 885518-46-7
M. Wt: 242.03 g/mol
InChI Key: AHEMYGJJCOXPSP-UHFFFAOYSA-N
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Description

“6-Bromo-4-nitro-1H-indazole” is a chemical compound with the molecular formula C7H4BrN3O2 . It is a derivative of indazole, which is a heterocyclic compound made up of benzene and pyrazole rings . Indazoles are an important class of heterocyclic compounds with a wide range of applications as biological and pharmaceutical agents .


Synthesis Analysis

The synthesis of indazoles, including “6-Bromo-4-nitro-1H-indazole”, has been explored through various routes . One common method involves the cyclization of ortho-substituted benzylidenehydrazine using ortho-substituted benzaldehyde as the starting material . A new practical synthesis of 1H-indazole has been presented, where a previous mechanism for the cyclization step was proved to be nonfeasible and a hydrogen bond propelled mechanism was proposed .


Molecular Structure Analysis

The molecular structure of “6-Bromo-4-nitro-1H-indazole” is represented by the SMILES string [O-] [N+] (C1=CC (NN=C2)=C2C (Br)=C1)=O . The InChI key for this compound is AHEMYGJJCOXPSP-UHFFFAOYSA-N .


Physical And Chemical Properties Analysis

“6-Bromo-4-nitro-1H-indazole” is a solid compound . It has a molecular weight of 242.03 .

Scientific Research Applications

Synthetic Approaches

Indazole-containing heterocyclic compounds have a wide variety of medicinal applications . The synthesis of 1H- and 2H-indazoles has been a focus of recent research . Strategies include transition metal catalyzed reactions, reductive cyclization reactions, and synthesis of 2H-indazoles via consecutive formation of C–N and N–N bonds .

Anticancer Applications

A series of novel indazole derivatives has been synthesized and evaluated for anticancer activities . These compounds were found to hinder the viability of three human cancer cells lines, HEP3BPN 11 (liver), MDA 453 (breast), and HL 60 (leukemia) .

Antiangiogenic Applications

Some indazole derivatives have shown potential to inhibit the proangiogenic cytokines associated with tumor development . For example, compound 11c was found to be a potent antiangiogenic agent against TNFα, VEGF, and EGF .

Antioxidant Applications

Indazole derivatives have also been screened for their antioxidant activities . Some compounds have shown significant OH radical scavenging activities, DPPH radical scavenging activity, and SOR scavenging activity .

Antihypertensive Applications

Indazole-containing heterocyclic compounds have been found to have antihypertensive applications . This makes them potentially useful in the treatment of high blood pressure.

Anti-inflammatory Applications

Indazole-containing compounds have also been found to have anti-inflammatory properties . This could make them useful in the treatment of conditions characterized by inflammation.

Safety and Hazards

This chemical is considered hazardous by the 2012 OSHA Hazard Communication Standard . It may cause skin irritation, serious eye irritation, and respiratory irritation . It is recommended to wear personal protective equipment/face protection, ensure adequate ventilation, avoid getting it in eyes, on skin, or on clothing, avoid ingestion and inhalation, and avoid dust formation .

properties

IUPAC Name

6-bromo-4-nitro-1H-indazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4BrN3O2/c8-4-1-6-5(3-9-10-6)7(2-4)11(12)13/h1-3H,(H,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AHEMYGJJCOXPSP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C2=C1NN=C2)[N+](=O)[O-])Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4BrN3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50646134
Record name 6-Bromo-4-nitro-1H-indazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50646134
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

242.03 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-Bromo-4-nitro-1H-indazole

CAS RN

885518-46-7
Record name 6-Bromo-4-nitro-1H-indazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50646134
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 6-bromo-4-nitro-1H-indazole
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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